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molecular formula C15H16O2 B8342585 (2-{[4-(Hydroxymethyl)phenyl]methyl}phenyl)methanol CAS No. 78282-25-4

(2-{[4-(Hydroxymethyl)phenyl]methyl}phenyl)methanol

Cat. No. B8342585
M. Wt: 228.29 g/mol
InChI Key: NKMCDHRIVRKPOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04410716

Procedure details

Sodium borohydride (7.6 g) was added to 200 ml of diglyme, and with stirring at room temperature, a solution of 39.3 g of 4-(2-ethoxycarbonylbenzyl)benzaldehyde in 50 ml of diglyme was added dropwise over the course of 25 minutes. Subsequently, a solution of 9.33 g of anhydrous aluminum chloride in 50 ml of diglyme was added dropwise over the course of 15 minutes. The mixture was stirred at room temperature for 2 hours, and then at 45° to 50° C. for 1 hour. The reaction mixture was poured into about 3 liters of ice water, and stirred. The precipitated crystals were collected by filtration, washed with water, dried, and recrystallized from benzene to afford 28.2 g of 4-(2-hydroxymethylbenzyl)benzyl alcohol as colorless needle-like crystals having a melting point of 101.5° to 102° C.
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
4-(2-ethoxycarbonylbenzyl)benzaldehyde
Quantity
39.3 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
9.33 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three
[Compound]
Name
ice water
Quantity
3 L
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].C([O:5][C:6]([C:8]1[CH:22]=[CH:21][CH:20]=[CH:19][C:9]=1[CH2:10][C:11]1[CH:18]=[CH:17][C:14]([CH:15]=[O:16])=[CH:13][CH:12]=1)=O)C.[Cl-].[Al+3].[Cl-].[Cl-]>COCCOCCOC>[OH:5][CH2:6][C:8]1[CH:22]=[CH:21][CH:20]=[CH:19][C:9]=1[CH2:10][C:11]1[CH:18]=[CH:17][C:14]([CH2:15][OH:16])=[CH:13][CH:12]=1 |f:0.1,3.4.5.6|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
200 mL
Type
solvent
Smiles
COCCOCCOC
Step Two
Name
4-(2-ethoxycarbonylbenzyl)benzaldehyde
Quantity
39.3 g
Type
reactant
Smiles
C(C)OC(=O)C1=C(CC2=CC=C(C=O)C=C2)C=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOCCOC
Step Three
Name
Quantity
9.33 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
50 mL
Type
solvent
Smiles
COCCOCCOC
Step Four
Name
ice water
Quantity
3 L
Type
reactant
Smiles

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred at room temperature for 2 hours
Duration
2 h
STIRRING
Type
STIRRING
Details
stirred
FILTRATION
Type
FILTRATION
Details
The precipitated crystals were collected by filtration
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from benzene

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
OCC1=C(CC2=CC=C(CO)C=C2)C=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 28.2 g
YIELD: CALCULATEDPERCENTYIELD 84.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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